Mycinamicin viii
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H47NO6 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C29H47NO6/c1-9-25-18(2)12-10-11-13-24(31)20(4)16-21(5)28(19(3)14-15-26(32)35-25)36-29-27(33)23(30(7)8)17-22(6)34-29/h10-15,18-23,25,27-29,33H,9,16-17H2,1-8H3/b12-10+,13-11+,15-14+/t18-,19-,20+,21-,22+,23-,25+,27+,28+,29-/m0/s1 |
InChI Key |
XUBWLMQSFCTODE-UCOIGXIWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Synonyms |
mycinamicin VIII |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Mycinamicin Viii
Methodologies for Determining the Absolute and Relative Stereochemistry of Mycinamicin VIII
Determining the absolute and relative stereochemistry of complex molecules like this compound is crucial for understanding their biological activity and properties. spark904.nl A variety of advanced techniques are employed for this purpose.
Mass Spectrometry Approaches for this compound Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its elemental composition. High-resolution mass spectrometry can provide the exact mass, which helps confirm the molecular formula C29H47NO6. nih.govuni.lu Tandem mass spectrometry (MS/MS) or fragmentation analysis involves breaking the molecule into smaller ions and analyzing their mass-to-charge ratios. This fragmentation pattern provides valuable information about the structure of the molecule, including the presence and location of specific functional groups and the sequence of attached moieties like sugars. uni.lunii.ac.jp
X-ray Crystallography for this compound Single Crystal and Co-crystal Structures
X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute and relative stereochemistry. rcsb.orgspark904.nlnii.ac.innih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the arrangement of atoms in the crystal lattice can be determined. rcsb.orgnii.ac.in This technique provides precise bond lengths, bond angles, and torsional angles, yielding a detailed 3D structure. rcsb.orgnii.ac.in Co-crystallography, where this compound is crystallized in complex with a protein (such as an enzyme involved in its biosynthesis or target), can provide insights into the binding mode and interactions, which can also corroborate stereochemical assignments. rcsb.orgrcsb.orgresearchgate.netresearchgate.netnih.govacs.org For instance, the crystal structure of this compound bound to the enzyme MycCI has been determined. rcsb.orgrcsb.orgnii.ac.innih.govacs.org
Chiroptical Spectroscopy (e.g., ECD, ORD) for this compound Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength in the ultraviolet-visible region, while ORD measures the rotation of plane-polarized light as a function of wavelength. The characteristic curves obtained from these techniques can be compared to calculated spectra or empirical rules to assign the absolute configuration of chiral centers within the molecule.
Computational Approaches to this compound Conformational Landscape and Dynamics
Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum chemistry calculations, play a significant role in understanding the conformational landscape and dynamics of this compound. These methods can explore the various possible three-dimensional shapes (conformers) that the molecule can adopt and their relative energies. researchgate.netescholarship.org Computational analysis can help predict the most stable conformations in different environments (e.g., in solution or bound to a protein) and understand the flexibility of the macrolide ring and sugar moieties. This is particularly useful when experimental data is limited or when studying the molecule's behavior in complex biological systems. researchgate.netoup.com
Biosynthesis of Mycinamicin Viii
Identification and Characterization of Mycinamicin VIII-Producing Organisms
This compound is produced by the bacterium Micromonospora griseorubida. ontosight.ainih.govsdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.govumich.eduoup.com Specifically, the strain Micromonospora griseorubida A11725 is known to produce mycinamicins, including this compound. nih.govasm.orgresearchgate.netnih.govoup.com
Strain Selection and Optimization for this compound Production Yields
Industrial strains of M. griseorubida, such as M. griseorubida 88M-41-7, have been developed to achieve high mycinamicin production. oup.comoup.com Strain selection often involves mutagenesis, for instance, treating M. griseorubida (FERM BP-705) with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) has yielded strains like 88M-41-7, a high mycinamicin producer, and 91SM1, a high sulfate-consuming mutant. oup.com
Enhancing mycinamicin production can be influenced by the fermentation medium composition. The concentration of MgSO₄·7H₂O in the fermentation medium plays a critical role, with increasing concentrations leading to stimulated mycinamicin production by M. griseorubida 88M-41-7. oup.comoup.com A suitable medium for high production strains like 88M-41-7 is PM-5 medium containing 6 mg/ml of MgSO₄·7H₂O. oup.com
The production of mycinamicins has also been found to correlate with the formation of an O-sulfate ester compound, identified as dotriacolide (B1207177). oup.comoup.com Dotriacolide has been shown to enhance mycinamicin production in M. griseorubida, potentially by forming micelles with mycinamicins, which may increase the resistance level and production. oup.comoup.com Studies with a dotriacolide non-producing mutant strain, M. griseorubida 89M-63-6, showed significantly lower mycinamicin II titers compared to the industrial strain 88M-41-7. oup.comoup.com
Cultivation and Fermentation Methodologies for this compound Production
Micromonospora griseorubida strains are typically cultivated on agar (B569324) plates or in liquid media. Growth on agar plates consisting of soluble starch, glucose, defatted soybean flour, milk casein peptone, CaCO₃, MgSO₄·7H₂O, and L-aspartic acid has been reported. oup.com
For fermentation, strains like M. griseorubida 88M-41-7 are incubated at 30°C on a rotary shaker in media such as PM-5. oup.com A typical time course of mycinamicin fermentation in PM-5 medium by strain 88M-41-7 shows accumulation of mycinamicin II and XI over several days, reaching maximum concentrations around 9 days of incubation. oup.com The consumption of sulfate (B86663) ions from MgSO₄·7H₂O during fermentation has been observed. oup.com
Elucidation of the this compound Biosynthetic Pathway
The biosynthesis of mycinamicins, including this compound, involves a polyketide pathway followed by tailoring modifications.
Genomic and Metagenomic Mining for this compound Biosynthetic Gene Clusters
The complete nucleotide sequence of the mycinamicin biosynthetic gene cluster (BGC) in M. griseorubida A11725 has been determined. sdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.govoup.comresearchgate.netresearchgate.netoup.com This cluster spans approximately 62 kb and contains 22 open reading frames (ORFs) responsible for mycinamicin biosynthesis and self-protection. oup.com
Central to the cluster is the polyketide synthase (PKS) locus, designated mycA. oup.com This locus encodes a seven-module system composed of five multifunctional proteins (mycAI to mycAV). oup.com Genes for the biosynthesis of the deoxysugars desosamine (B1220255) (mydA-G and mycB) and mycinose (B1239270) (mydH) are located downstream of the PKS locus. oup.com Additionally, eight ORFs are found upstream of the PKS genes, including myrB, mycG, and mycF, along with mycCI, mycCII, mydI, mycE, and mycD. oup.com
Functional Characterization of Key Enzymes in this compound Biosynthesis (e.g., Polyketide Synthases, Nonribosomal Peptide Synthetases, Tailoring Enzymes)
The mycinamicin biosynthetic pathway involves polyketide synthases for the macrolactone core and various tailoring enzymes, notably cytochrome P450 enzymes and methyltransferases. Nonribosomal peptide synthetases (NRPS) are not typically involved in macrolide biosynthesis.
The PKS system, encoded by mycA, is responsible for assembling the polyketide backbone, protomycinolide IV (PML-IV). nih.govsdu.edu.cnnih.govoup.comoup.com Inactivation of the mycAV gene, encoding module 7 of the mycinamicin PKS, resulted in a mycinamicin non-producer strain that accumulated PML-IV. oup.comoup.com This confirms the role of this PKS module in PML-IV biosynthesis. oup.comoup.com
Tailoring enzymes, particularly cytochrome P450 monooxygenases, play crucial roles in modifying the macrolactone. Two key P450 enzymes identified in the mycinamicin BGC are MycCI and MycG. nih.govsdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.govresearchgate.netresearchgate.net
MycCI: This enzyme is characterized as the C-21 methyl hydroxylase of this compound. nih.govsdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.govresearchgate.netresearchgate.net this compound is considered the earliest macrolide form in the post-PKS tailoring pathway, appended with desosamine at the C5 OH. nih.gov The optimal activity of MycCI is dependent on the native ferredoxin MycCII, which is encoded by a gene clustered with mycCI. nih.govsdu.edu.cnasm.orgasm.orgresearchgate.net In vitro studies and crystal structure analysis of MycCI bound to this compound have provided insights into its activity and substrate binding. rcsb.org MycCI exhibits activity on several 16-membered ring macrolactones, independent of their glycosylation state. rcsb.org Disruption of the mycCI gene in M. griseorubida led to the accumulation of protomycinolide IV and this compound. nih.govasm.orgresearchgate.netnih.gov
MycG: This is a multifunctional P450 enzyme that catalyzes sequential hydroxylation and epoxidation reactions. nih.govsdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.govresearchgate.net While its primary substrates for these reactions are Mycinamicin IV and Mycinamicin V, it also recognizes Mycinamicin III. nih.govsdu.edu.cnnih.govasm.orgresearchgate.netnih.gov MycG is responsible for introducing the C14 hydroxyl and C12-C13 epoxide functionalities on the macrolactone ring. sdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.gov Its activity requires prior dimethylation of the second deoxysugar residue (6-deoxyallose to mycinose) for effective conversion. nih.govsdu.edu.cn Disruption of the mycG gene resulted in the accumulation of Mycinamicin IV, with a lack of Mycinamicin I and Mycinamicin II production. nih.govasm.orgresearchgate.netnih.gov
Other enzymes involved in the pathway include those for the biosynthesis and transfer of the deoxysugars desosamine and mycinose. oup.com
Identification and Tracer Studies of Biosynthetic Precursors and Intermediates for this compound
Protomycinolide IV (PML-IV) has been identified as a key biosynthetic intermediate, representing the macrolactone aglycone precursor of mycinamicins. nih.govsdu.edu.cnoup.comoup.comgenome.jp Studies involving the inactivation of the mycAV gene have shown the accumulation of PML-IV in M. griseorubida, indicating its position in the pathway before the attachment of sugars and further modifications. oup.comoup.com
This compound itself is considered an early intermediate in the post-PKS tailoring pathway, formed by the glycosylation of PML-IV with desosamine. nih.govsdu.edu.cnnih.govasm.orgresearchgate.netnih.govumich.edusemanticscholar.org The accumulation of this compound in a mycCI disruption mutant further supports its role as a precursor to later mycinamicins that undergo C-21 hydroxylation by MycCI. nih.govasm.orgresearchgate.netnih.gov
Other identified intermediates in the mycinamicin biosynthetic pathway include Mycinamicin III, Mycinamicin IV, and Mycinamicin V, which are substrates for further modifications catalyzed by enzymes like MycG. nih.govsdu.edu.cnnih.govasm.orgresearchgate.netnih.govgenome.jp The isolation and structural characterization of these intermediates, along with bioconversion studies using genetically modified strains, have been instrumental in establishing the mycinamicin biosynthetic pathway. researchgate.net
While specific detailed tracer studies directly focusing on this compound were not extensively detailed in the search results, the accumulation of precursors like PML-IV and this compound in specific gene disruption mutants provides strong evidence for their roles as intermediates in the pathway.
Data Tables
Below are tables summarizing some of the research findings discussed:
| Strain of Micromonospora griseorubida | Relevant Characteristic | Mycinamicin II Titer (mg/ml) (Example) | Reference |
| A11725 (Wild Type) | Producer strain | - | nih.govasm.orgresearchgate.netnih.govoup.com |
| 88M-41-7 | High producing industrial strain | 3.5 (after 9 days) | oup.comoup.com |
| 89M-63-6 | Dotriacolide non-producing mutant | 1.1 (after 4 days) | oup.comoup.com |
| mycCI disruption mutant | Accumulates PML-IV and this compound | Reduced/Absent Mycinamicin I/II | nih.govasm.orgresearchgate.netnih.gov |
| mycG disruption mutant | Accumulates Mycinamicin IV | Absent Mycinamicin I/II | nih.govasm.orgresearchgate.netnih.gov |
| M7A21 (mycAV inactive) | Accumulates PML-IV | Mycinamicin non-producer | oup.comoup.com |
| Enzyme | Gene | Function in Mycinamicin Biosynthesis | Substrates (Examples) | Requires Cofactor (Example) | Reference |
| MycCI | mycCI | C-21 methyl hydroxylation | This compound, Macrolactone aglycones | MycCII (ferredoxin) | nih.govsdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.govresearchgate.netresearchgate.netrcsb.org |
| MycG | mycG | Sequential C14 hydroxylation and C12-C13 epoxidation | Mycinamicin III, IV, V | - | nih.govsdu.edu.cnnih.govasm.orgasm.orgresearchgate.netnih.govresearchgate.net |
| PKS | mycA | Synthesis of Protomycinolide IV (macrolactone core) | - | - | oup.comoup.comoup.com |
Genetic Engineering and Pathway Engineering Strategies for this compound Biosynthesis
Genetic and pathway engineering strategies aim to manipulate the mycinamicin biosynthetic gene cluster in M. griseorubida to enhance production, generate novel analogs, or understand the function of specific enzymes. The complete nucleotide sequence of the 62-kb mycinamicin biosynthetic gene cluster, containing 22 open reading frames (ORFs), has been determined. ebi.ac.ukoup.comresearchgate.net These ORFs encode enzymes responsible for polyketide synthesis, deoxysugar biosynthesis, glycosyltransfer, O-methylation, oxidation (catalyzed by P450s), and self-resistance. ebi.ac.ukoup.comnih.gov
Studies involving genetic complementation analysis have been instrumental in identifying the roles of specific genes. For instance, the mycG gene, encoding a P450-like protein, was identified through its ability to complement a mutant strain deficient in Mycinamicin II production, suggesting its involvement in hydroxylation and epoxidation steps on the lactone ring. oup.comnih.govbioline.org.br
Engineering efforts can focus on enzymes like MycCI and MycG, which catalyze critical tailoring steps involving this compound and its downstream products. MycCI is specific for the C21 methyl hydroxylation of this compound. ebi.ac.uknih.govsdu.edu.cn MycG, on the other hand, is a multifunctional P450 enzyme that catalyzes sequential hydroxylation and epoxidation reactions on later intermediates like Mycinamicin IV, contributing to structural diversification in the pathway. nih.govresearchgate.netsdu.edu.cn Manipulating the expression or activity of these enzymes through genetic engineering can potentially lead to altered mycinamicin profiles or the accumulation of specific intermediates like this compound.
Protein engineering of enzymes within the pathway, such as P450s, can enhance catalysis and potentially alter substrate specificity, offering avenues for generating novel mycinamicin analogs. sdu.edu.cnnih.gov For example, directed evolution has been applied to P450 enzymes in other systems to achieve desired regio- and stereoselectivity in hydroxylation reactions. nih.gov
Chemoenzymatic and Biocatalytic Approaches to this compound Analog Production
Chemoenzymatic and biocatalytic approaches combine the power of chemical synthesis with the high specificity and efficiency of enzymes to produce complex molecules and their analogs. researchgate.net For this compound and its analogs, biocatalytic methods leverage the activity of enzymes from the mycinamicin biosynthetic pathway, particularly P450s like MycCI and MycG, and glycosyltransferases.
MycCI has shown appreciable activity on several 16-membered ring macrolactones, including the aglycone precursor of this compound (protomycinolide IV), independent of their glycosylation state. acs.orgnih.govumich.edu This broader substrate scope compared to homologous P450s from other macrolide pathways, like TylHI from the tylosin (B1662201) pathway, highlights MycCI's potential as a versatile biocatalyst for hydroxylating different macrocyclic substrates. acs.orgnih.govumich.edu
Enzymatic reactions can be performed in vitro using purified enzymes or in vivo using engineered microbial strains. For instance, in vitro characterization of MycCI and MycG has been performed using purified enzymes and natural substrates isolated from wild-type or engineered M. griseorubida strains. sdu.edu.cn Biotransformation methods using engineered strains have also been developed for producing macrolides by feeding appropriate precursors. umich.edunih.gov
Chemoenzymatic synthesis of mycinamicin analogs can involve enzymatic steps for specific modifications, such as glycosylation or hydroxylation, combined with chemical synthesis for other parts of the molecule or for further modifications. The structural information of enzymes like MycF, an O-methyltransferase in the pathway, has facilitated bioengineering approaches for the chemoenzymatic synthesis of mycinamicin analogs with modified sugars. researchgate.netosti.gov
Data from studies on MycCI demonstrate its catalytic activity on this compound and related macrolactones. For example, MycCI catalyzes the hydroxylation of this compound at the C21 methyl group. nih.govsdu.edu.cn In scale-up reactions, a fusion enzyme of MycCI and its redox partner has shown conversions of macrolide substrates averaging around 60%. nih.gov Using the wild-type MycCI with its native ferredoxin MycCII and an external ferredoxin reductase, conversions for aglycone substrates like protomycinolide IV were around 30%. nih.gov
These findings support the application of MycCI as a biocatalyst for introducing hydroxyl groups at specific positions on macrolactone cores, which is a significant challenge in organic synthesis. nih.govacs.org
Enzymatic Activity of MycCI on this compound and Analogs
| Enzyme System | Substrate | Reaction | Approximate Conversion | Reference |
| MycCI-RhFRED (fusion enzyme) | Macrolide substrates | C21 methyl hydroxylation (on M-VIII) | ~60% | nih.gov |
| MycCI + MycCII + MBP-FdR | Protomycinolide IV | C21 methyl hydroxylation | ~30% | nih.gov |
| MycCI + MycCII + MBP-FdR | Other 16-membered aglycones | C21 methyl hydroxylation | ~50% | nih.gov |
The development of chemoenzymatic strategies offers efficient routes to access diverse natural products and their analogs, leveraging the precision of enzymatic transformations for challenging chemical conversions like site-selective oxidations. researchgate.net
Chemical Synthesis and Derivatization Strategies for Mycinamicin Viii
Total Synthesis Approaches to Mycinamicin VIII
The total synthesis of complex macrolides like the mycinamicins is a significant undertaking that showcases the capabilities of modern organic chemistry. While the literature often focuses on more decorated analogues like Mycinamicin IV, the strategies developed are directly relevant to a potential total synthesis of this compound. These approaches are characterized by their ingenuity in bond construction and stereochemical control. A unified strategy has been explored that could provide access to numerous members of the mycinamicin and aldgamycin families. nih.gov
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org For macrolides of the mycinamicin family, a common strategy involves disconnecting the macrocycle into two major fragments of roughly equal complexity, often referred to as the "eastern" and "western" halves. nih.govorganicchemistry.eu
This convergent approach allows for the parallel synthesis of the key fragments, which are then coupled and cyclized in the final stages. Key disconnections for a mycinamicin core typically include:
Macrolactonization: The ester bond forming the large ring is a primary disconnection point.
Carbon-Carbon Bonds in the Macrolide Backbone: Strategic C-C bonds are broken to separate the molecule into the main fragments. For instance, the bond between C8 and C9 or C10 and C11 might be disconnected.
Glycosidic Linkages: The bonds connecting the desosamine (B1220255) sugar to the macrolide core are disconnected, allowing for the separate synthesis of the aglycone (the macrolide ring without sugars) and the carbohydrate moieties. researchgate.net
| Disconnection Strategy | Key Bond Broken | Resulting Fragments |
| Convergent Macrocycle Synthesis | Ester linkage (macrolactonization) and a C-C bond in the backbone. | "Eastern" fragment and "Western" fragment. |
| Glycosylation | C-O glycosidic bond at the C5 position. | Macrolide aglycone (e.g., Protomycinolide IV) and a Desosamine sugar donor. |
This modular blueprint enables a unified approach where different eastern and western fragments, as well as various sugar units, can be combined to produce a library of related natural products. mpg.de
The structural complexity of the mycinamicin family has spurred the development and application of advanced and novel synthetic methods. A successful unified total synthesis of related macrolides, Mycinamicin IV and Aldgamycin N, relied on a catalysis-based approach rather than traditional chiral pool methods. nih.gov This highlights how these challenging targets drive innovation.
Key methodologies include:
Branch-Selective Asymmetric Hydroformylation: A rhodium-catalyzed asymmetric hydroformylation was used to install an aldehyde group on a terminal alkene with high control over both regioselectivity (branching) and stereochemistry. This was a critical step in differentiating the synthetic pathways toward different members of the macrolide family from a common intermediate. mpg.denih.gov
Ruthenium-Catalyzed Redox Isomerization: A rare example of a ruthenium-catalyzed rearrangement of a secondary propargylic alcohol was employed to form the unsaturated ketone moiety found in the mycinamicin core. mpg.denih.gov
Stannoxane-Mediated Transesterification: The closure of the 16-membered macrolactone ring was achieved using an unconventional transesterification method under essentially neutral conditions, overcoming challenges associated with more traditional macrolactonization techniques. mpg.de
These catalytic methods offer efficiency and elegance, allowing for the construction of complex molecular architecture in fewer steps and with higher precision than previously possible. nih.gov
Controlling the three-dimensional arrangement of atoms (stereochemistry) is arguably the greatest challenge in synthesizing molecules like this compound. Asymmetric synthesis strategies are employed from the outset to establish the numerous chiral centers with the correct configuration. mdpi.comnih.gov
Notable strategies applied in the synthesis of the mycinamicin core include:
Asymmetric Vinylogous Mukaiyama Aldol (B89426) Reaction: This reaction was used to create a key building block on a large scale, establishing a critical stereocenter in the "eastern" half of the molecule. nih.gov
Substrate-Controlled Reductions: The existing stereocenters in a synthetic intermediate are used to direct the outcome of subsequent reactions, such as the reduction of ketones to alcohols, thereby setting new stereocenters in a predictable manner.
Asymmetric Hetero-Diels-Alder Reaction: In the de novo synthesis of the required sugar components like desosamine, an enantioselective hetero-Diels-Alder reaction was used as the key step to build the pyranone ring with high enantiomeric excess. nih.gov
The synthesis of the enantiomer (the mirror image) of the natural product can be achieved by simply using the opposite enantiomer of the asymmetric catalyst, a key advantage of catalysis-based routes. nih.gov
| Asymmetric Reaction | Purpose in Synthesis | Key Reagent/Catalyst |
| Asymmetric Vinylogous Mukaiyama Aldol | Forms key C-C bond and sets stereocenter in the macrocycle backbone. | Chiral oxazaborolidine catalyst. organicchemistry.eu |
| Asymmetric Hetero-Diels-Alder | Constructs the chiral pyranone core for de novo sugar synthesis. | Chiral chromium complex. nih.gov |
| Sharpless Asymmetric Epoxidation | Creates a chiral epoxide, a versatile intermediate for further elaboration. | Titanium tetraisopropoxide, diethyl tartrate. organicchemistry.eu |
Chemical syntheses can be broadly categorized as linear or convergent.
Convergent Synthesis: In a convergent approach, different pieces of the molecule (e.g., A → B and C → D) are made separately and then combined at a late stage (B + D → E). This strategy is generally more efficient for complex molecules as it involves fewer steps in the longest linear sequence.
The total synthesis of the related Mycinamicin IV is a prime example of a convergent strategy. organicchemistry.eunih.gov The molecule was divided into an "eastern" alkyne fragment and a "western" aldehyde fragment. These two complex pieces were synthesized independently and then joined together. This fragment-coupling approach is a hallmark of modern natural product synthesis. This stands in contrast to a hypothetical linear synthesis, which would involve building the carbon chain step-by-step from one end to the other, a much less efficient endeavor.
Semi-Synthetic Modifications of this compound for Research Probes
Semi-synthesis involves the chemical modification of a natural product that has been isolated from a biological source or produced via a synthetic route. This approach is valuable for creating analogues and research probes to study biological mechanisms. nih.gov
To create useful research probes (e.g., by attaching fluorescent tags or biotin), chemists must be able to modify a specific position on the this compound molecule without affecting other parts. The biosynthesis of mycinamicins provides clues about reactive sites on the molecule.
Key sites for functionalization include:
C21 Methyl Group: In the biosynthetic pathway, the cytochrome P450 enzyme MycCI specifically hydroxylates the C21 methyl group of this compound to produce Mycinamicin VII. nih.govnih.gov This C21-hydroxyl group represents a prime handle for further chemical modification, such as esterification or etherification, to attach a probe.
C5 Hydroxyl Group: This is the site of glycosylation, where the desosamine sugar is attached. Chemical synthesis has demonstrated that this hydroxyl group can be selectively reacted with glycosyl donors. nih.gov This site could potentially be used to attach probes via an ether or ester linkage if the desosamine sugar is not essential for the desired biological interaction.
Other Hydroxyl Groups: The molecule possesses other hydroxyl groups that could serve as points for functionalization, although achieving selectivity among them would require the use of protecting groups to temporarily block the more reactive sites.
A chemical glycosylation strategy was developed to synthesize this compound from the aglycone Protomycinolide IV and desosamine, demonstrating that the C5-OH group is a chemically accessible site for modification. nih.gov
| Site on this compound | Type of Reaction | Potential Use for Probes |
| C21 Methyl Group | Enzymatic Hydroxylation (by MycCI) | The resulting primary alcohol is an ideal site for attaching probes via ester or ether bonds. |
| C5 Hydroxyl Group | Chemical Glycosylation | Can be used to attach modified sugars or other moieties if the native desosamine is removed or absent. |
Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The rational design of this compound analogs is a key strategy for elucidating the structural features essential for its biological activity and for developing novel compounds with improved therapeutic properties. However, a review of the current scientific literature reveals a significant gap in research specifically detailing the synthesis and SAR of this compound derivatives. While extensive research has been conducted on other macrolides, including the closely related Mycinamicin IV, specific derivatization and subsequent SAR studies on this compound are not yet publicly available.
In the absence of direct experimental data on this compound analogs, we can extrapolate potential strategies for SAR studies based on established knowledge of macrolide chemistry. The primary sites for modification on the this compound scaffold would likely be the hydroxyl and amino groups of the desosamine sugar, as well as the hydroxyl groups on the aglycone.
Table 1: Potential Modification Sites on this compound for SAR Studies
| Modification Site | Type of Modification | Potential Impact on Activity |
| C-2' Hydroxyl (Desosamine) | Acylation, Alkylation, Glycosylation | Alteration of binding to the bacterial ribosome |
| C-4' Hydroxyl (Desosamine) | Acylation, Alkylation | Modification of pharmacokinetic properties |
| C-3' Amino (Desosamine) | Acylation, Alkylation, Reductive Amination | Influence on target interaction and cell permeability |
| C-9 Hydroxyl (Aglycone) | Oxidation, Esterification | Impact on the overall conformation and stability |
| C-14 Hydroxyl (Aglycone) | Acylation, Glycosylation | Potential for creating prodrugs or altering solubility |
The synthesis of such analogs would involve semi-synthetic approaches starting from isolated this compound. For instance, selective protection of the hydroxyl groups would be a critical first step, followed by modification of the desired functional group. Subsequent deprotection would yield the target analog. The biological evaluation of these synthesized compounds against a panel of pathogenic bacteria would then provide the necessary data to establish a preliminary SAR for this compound. This would involve determining the minimum inhibitory concentrations (MICs) of the analogs and comparing them to the parent compound.
Biologically Inspired Synthetic Approaches to this compound Frameworks
The biosynthesis of mycinamicins in Micromonospora griseorubida provides a powerful blueprint for the laboratory synthesis of the this compound framework. Nature employs a modular polyketide synthase (PKS) to construct the macrolactone core, followed by tailoring enzymes that introduce specific functional groups and attach the deoxysugar moieties.
A key step in the natural pathway is the glycosylation of the aglycone, protomycinolide IV, with D-desosamine to form this compound. This transformation is catalyzed by a specific glycosyltransferase. Mimicking this crucial step in a laboratory setting represents a significant challenge in the total synthesis of this compound.
One reported biomimetic approach involves a chemical glycosylation strategy. This method couples a protected desosamine donor to the protomycinolide IV aglycone. The choice of activating agent and reaction conditions is critical to control the stereochemistry of the glycosidic linkage, aiming to replicate the natural β-linkage.
Furthermore, the "collective synthesis" approach, which has been successfully applied to the synthesis of Mycinamicin IV, offers valuable insights for constructing the this compound framework. nih.govresearchgate.net This strategy focuses on the efficient, catalysis-based assembly of the macrolide core from simpler building blocks. nih.govresearchgate.net Key reactions in such a synthesis could include asymmetric aldol reactions, Nozaki-Hiyama-Kishi reactions for macrocyclization, and substrate-controlled reductions to establish the correct stereochemistry of the numerous chiral centers. The synthesis of the D-desosamine sugar itself can also be approached through biomimetic pathways, often starting from readily available carbohydrates and employing enzymatic or chemoenzymatic steps.
By combining the principles of biosynthetic pathways with modern synthetic methodologies, researchers can develop efficient and stereoselective routes to the this compound framework. These synthetic frameworks would not only provide access to the natural product for further study but also serve as versatile platforms for the generation of diverse analogs for SAR investigations.
Mechanism of Action of Mycinamicin Viii at the Molecular and Cellular Level
Identification and Validation of Mycinamicin VIII's Molecular Targets
Research has identified cytochrome P450 enzymes, specifically MycCI, as a key molecular target for this compound within the biosynthetic pathway of M. griseorubida. MycCI is a C-21 methyl hydroxylase that acts upon this compound. nih.govresearchgate.netnih.govresearchgate.net This interaction is crucial for the subsequent steps in the biosynthesis of more complex mycinamicins.
Direct Binding Studies and Kinetic Analysis of this compound-Target Interactions
Direct binding studies have been conducted to understand the interaction between this compound and the enzyme MycCI. Spectrophotometric substrate binding assays have been used to determine the dissociation constant (Kd) of this compound binding to MycCI. A reported Kd value for this compound binding to MycCI is 28.1 ± 3.2 µM. nih.gov This indicates a binding affinity, although it is noted to be significantly higher (indicating weaker binding) compared to the binding of other mycinamicin intermediates, such as Mycinamicin IV, to the enzyme MycG (Kd of 0.7 ± 0.1 µM). nih.gov
Steady-state kinetic analysis has also been performed to characterize the enzymatic activity of MycCI with this compound as the substrate. When partnered with spinach ferredoxin, MycCI showed a Km of 34.5 ± 5.5 µM and a kcat of 71.7 ± 3.2 min⁻¹ for the C21 methyl group hydroxylation. nih.gov The efficiency of MycCI catalysis with this compound improved when coupled with MycCII-NH, a native ferredoxin, resulting in a decreased Km of 5.8 ± 0.7 µM and an improved kcat of 104.1 ± 1.8 min⁻¹. nih.gov This suggests that the native ferredoxin MycCII enhances both substrate binding and electron transfer efficiency for MycCI activity on this compound. nih.govsdu.edu.cn
Table 1: Binding and Steady-State Kinetic Analysis of MycCI with this compound
| Enzyme | Substrate | Kd (µM) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹·min⁻¹) | Ferredoxin Partner |
| MycCI | This compound | 28.1 ± 3.2 | 34.5 ± 5.5 | 71.7 ± 3.2 | 2.1 | Spinach ferredoxin |
| MycCI | This compound | - | 5.8 ± 0.7 | 104.1 ± 1.8 | 17.9 | MycCII-NH |
Note: Data compiled from source nih.gov.
Structural Biology of this compound-Target Complexes (e.g., Cryo-EM, X-ray Co-crystallography, NMR Spectroscopy)
Structural studies, including X-ray crystallographic analysis, have been conducted to investigate the binding of this compound to its target enzyme, MycCI. researchgate.netacs.orgresearchgate.netrcsb.org The crystal structure of MycCI bound to its native substrate, this compound, has been determined. rcsb.org This structural information provides insights into the specific interactions between the macrolide and the enzyme's active site, helping to explain the observed substrate specificity and regioselectivity of the hydroxylation reaction at the C21 methyl group. acs.orgrcsb.org The X-ray diffraction data for the MycCI-Mycinamicin VIII complex has been deposited, with a reported resolution of 2.21 Å. rcsb.org
While X-ray crystallography offers detailed structural information, solution nuclear magnetic resonance (NMR) methods can provide complementary insights into the dynamics of enzyme-substrate interactions in a more native-like environment. researchgate.net Although specific detailed NMR studies of this compound in complex with its targets were not extensively detailed in the provided information, NMR spectroscopy has been used in the characterization of mycinamicins and their intermediates. nih.govsdu.edu.cn
This compound-Induced Cellular Pathway Perturbations and Transcriptional Responses
This compound's primary known role is as an intermediate in the mycinamicin biosynthetic pathway within M. griseorubida. Perturbations related to this compound are therefore often linked to disruptions or alterations in this specific metabolic pathway. Accumulation of this compound in the culture broth has been observed in mycCI disruption mutants of M. griseorubida, indicating that the absence of functional MycCI leads to a bottleneck at this step of the pathway. researchgate.net
High-Throughput Phenotypic Screening for this compound Activity
High-throughput phenotypic screening specifically for the direct cellular activity of this compound as an external compound was not a primary focus of the provided search results, which centered on its biosynthetic role. However, the broader class of macrolide antibiotics, including mature mycinamicins, are known for their antimicrobial activity against Gram-positive bacteria, which is assessed through phenotypic screens like growth inhibition assays. ontosight.aioup.comoup.com Studies on the mycinamicin producing strain M. griseorubida itself have involved assessing resistance levels to mycinamicin II through growth inhibition in agar (B569324) medium. oup.com While not directly focused on this compound as an exogenous agent, such studies demonstrate the use of phenotypic screening in the context of mycinamicin research.
Omics-Based Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) to Unravel this compound's Cellular Impact
Omics-based approaches can provide a global view of cellular changes in response to genetic or environmental perturbations. In the context of this compound, metabolomics has implicitly played a role in identifying and quantifying intermediates like this compound in different M. griseorubida strains, particularly mutants deficient in specific biosynthetic enzymes like MycCI. researchgate.net The accumulation of this compound and protomycinolide IV in a mycCI disruption mutant, detected in culture broth extracts, exemplifies a metabolomic observation that helps elucidate the function of MycCI and the position of this compound in the pathway. researchgate.net
Transcriptomics could be applied to study the transcriptional responses in M. griseorubida mutants that accumulate this compound, potentially revealing regulatory mechanisms or stress responses triggered by the build-up of this intermediate. While the provided results mention transcriptional regulation in the context of related macrolide pathways like tylosin (B1662201) biosynthesis, specific transcriptomic studies directly linked to this compound accumulation were not detailed. escholarship.org Similarly, proteomics could be used to examine changes in protein levels, including the upregulation or downregulation of biosynthetic enzymes or proteins involved in resistance or transport, in strains with altered this compound levels.
Resistance Mechanisms Against Mycinamicin Viii
Molecular Basis of Resistance to Mycinamicin VIII in Biological Systems
Resistance to this compound at the molecular level primarily involves alterations that prevent the antibiotic from effectively binding to its ribosomal target, reducing its intracellular concentration, or leading to its chemical modification. These mechanisms are well-established for macrolides and have been observed in various bacterial species.
Target Modification and Mutational Analysis Conferring this compound Resistance
A primary mechanism of resistance to macrolides, including mycinamicins, involves modifications to the ribosomal target site, specifically the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit. Macrolides typically bind to a site in the nascent protein exit tunnel of the ribosome, interacting with nucleotide A2058 (using Escherichia coli numbering). uni.lu
Methylation of the N6 position of adenine (B156593) at A2058 is a common resistance mechanism mediated by enzymes encoded by erm (erythromycin ribosome methylase) genes. This methylation alters the binding site, reducing the affinity of macrolides, lincosamides, and streptogramin B (MLSв resistance) uni.luuni.lu. While initially associated with 14- and 15-membered macrolides, this methylation can also confer resistance to 16-membered macrolides like mycinamicins uni.lu. The producing organism, Micromonospora griseorubida, employs an rRNA methyltransferase, MyrB, encoded within its biosynthetic gene cluster, as a self-resistance mechanism by methylating A2058 metabolomicsworkbench.orgmitoproteome.org.
Beyond A2058 methylation, other modifications to ribosomal RNA can also confer macrolide resistance. For instance, the methyltransferase RlmA(II), found in Streptococcus pneumoniae, confers resistance to tylosin (B1662201) and mycinamicin by adding a methyl group to guanosine (B1672433) 748 of the 23S ribosomal RNA.
Mutational analysis has identified specific nucleotide substitutions in the 23S rRNA gene that can lead to macrolide resistance by altering the binding pocket. Mutations at positions 2058 or 2059 are known to affect the ability of macrolides to interact with the ribosome uni.lu. These mutations can arise spontaneously and be selected for in the presence of the antibiotic.
Efflux Pump Systems Mediating this compound Resistance
Efflux pumps are bacterial membrane proteins that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration below inhibitory levels uni.lu. This mechanism is a significant contributor to macrolide resistance uni.lu. While many efflux pumps confer resistance to a broad range of structurally diverse compounds (multidrug resistance pumps), some can have specificity for certain antibiotic classes, including macrolides.
For 14- and 15-membered macrolides, efflux is a prevalent resistance mechanism uni.lu. While the search results generally discuss macrolide efflux, there is a mention of a gene, myrA, cloned from the mycinamicin-producing Micromonospora griseorubida, which confers resistance to mycinamicin and tylosin in Streptomyces species. The deduced amino acid sequence of MyrA showed no similarity to known proteins at the time of its discovery, suggesting a potentially novel mechanism, possibly involving efflux. However, detailed studies specifically on efflux pumps mediating resistance to this compound in pathogenic bacteria were not prominently featured in the search results. Efflux pump activity can lead to low-level resistance, which can provide a stepping stone for the development of higher-level resistance through other mechanisms.
Enzymatic Inactivation or Detoxification of this compound
Enzymatic modification or cleavage of macrolide antibiotics can render them inactive or less potent uni.luuni.lu. While less common in bacterial pathogens compared to target modification or efflux, mechanisms such as hydrolysis of the macrolactone ring by esterases or phosphorylation of sugar moieties by phosphotransferases have been described for other macrolides uni.lu.
In the context of this compound, enzymes involved in its biosynthesis within Micromonospora griseorubida, such as the cytochrome P450 enzymes MycCI and MycG, catalyze specific modifications (hydroxylation and epoxidation) to the mycinamicin structure. However, these enzymes are involved in the production of the antibiotic and its maturation pathway, not its inactivation as a resistance mechanism in other bacteria. The self-resistance mechanism in the producer strain is primarily mediated by rRNA methylation metabolomicsworkbench.orgmitoproteome.org. While the principle of enzymatic inactivation exists for macrolides, specific enzymes directly inactivating this compound in resistant pathogens were not detailed in the provided information.
Genetic and Epigenetic Determinants of this compound Resistance Development
The development of resistance to this compound is driven by both genetic and potentially epigenetic factors. Genetic determinants include the acquisition of resistance genes and the occurrence of mutations.
Key genetic determinants of macrolide resistance relevant to this compound include genes encoding rRNA methyltransferases, such as erm genes and rlmA(II) uni.luuni.lu. The myrB gene in the producing organism is also a genetic determinant for self-resistance metabolomicsworkbench.orgmitoproteome.org. These resistance genes can be located on bacterial chromosomes or on mobile genetic elements like plasmids and transposons, facilitating their dissemination among bacterial populations through horizontal gene transfer uni.lu. The presence of myrA, a gene conferring resistance to mycinamicin and tylosin, highlights another potential genetic determinant. Mutations in chromosomal genes, particularly those encoding ribosomal proteins or ribosomal RNA, can also lead to resistance by altering the antibiotic's target site uni.lu.
Epigenetic mechanisms, which involve heritable changes in gene expression without alterations to the underlying DNA sequence, are increasingly recognized for their role in antimicrobial resistance. These can include DNA methylation, histone modifications (in organisms with histones), and regulation by non-coding RNAs. Epigenetic changes can lead to phenotypic variation, including transient or unstable resistance phenotypes, which may provide bacteria with a survival advantage in the presence of antibiotics and potentially facilitate the subsequent evolution of stable genetic resistance. While the direct epigenetic determinants specifically conferring this compound resistance in pathogenic bacteria were not explicitly detailed, the general principles of epigenetic regulation influencing antibiotic resistance, such as rRNA methylation, are relevant.
Strategies to Circumvent this compound Resistance through Mechanistic Understanding
A thorough understanding of the molecular, genetic, and epigenetic mechanisms underlying this compound resistance is crucial for developing strategies to circumvent it.
One approach involves the rational design of new macrolide derivatives, including modifications to the mycinamicin structure, that can overcome existing resistance mechanisms uni.lu. By understanding how resistance-conferring modifications or mutations affect antibiotic binding, researchers can design compounds with altered structures that maintain high affinity for the modified ribosomal target. Structural studies of ribosome-macrolide complexes, including those with 16-membered macrolides, provide valuable insights for this process uni.lu.
Another strategy focuses on inhibiting the resistance mechanisms themselves. For instance, the development of efflux pump inhibitors could be used in combination with this compound to restore or enhance its intracellular concentration in resistant bacteria. Similarly, inhibitors targeting resistance-conferring enzymes, such as rRNA methyltransferases, could potentially resensitize resistant strains.
Furthermore, understanding the genetic and epigenetic factors driving resistance development can inform surveillance efforts and help predict the emergence and spread of resistance. Strategies aimed at preventing or slowing the acquisition and dissemination of resistance genes, such as improving infection control practices and promoting responsible antibiotic use, are also critical.
Advanced Research Methodologies and Mycinamicin Viii
Computational Chemistry and Molecular Modeling in Mycinamicin VIII Research
Computational chemistry and molecular modeling provide valuable tools for investigating the structural and mechanistic aspects of this compound biosynthesis and its potential interactions. These techniques allow researchers to simulate molecular behavior, predict properties, and gain insights that are difficult to obtain through experimental methods alone.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogs
Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based drug design (LBDD) relies on the knowledge of known active compounds (ligands) to infer the structural and chemical features necessary for activity, particularly when the structure of the biological target is unknown. jubilantbiosys.comresearchgate.net This involves analyzing the properties of active ligands and designing analogs with similar characteristics to improve potency or other desirable properties. jubilantbiosys.com Structure-based drug design (SBDD), conversely, utilizes the three-dimensional structure of the biological target protein, often obtained through techniques like X-ray crystallography, cryo-EM, or NMR. researchgate.netdomainex.co.uk By understanding the binding site and interactions between the target and a ligand, researchers can design or modify compounds to optimize binding affinity and specificity. domainex.co.uk
Docking and Molecular Dynamics Simulations of this compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules, such as this compound and its potential biological targets or biosynthetic enzymes. Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's binding site. researchgate.netacs.org MD simulations, on the other hand, provide insights into the dynamic behavior of molecular systems over time, allowing researchers to observe conformational changes, evaluate the stability of complexes, and refine binding poses predicted by docking. acs.orgresearchgate.net
Data from molecular dynamics simulations can reveal important details about the stability of enzyme-substrate complexes and the dynamic properties of the molecules involved. researchgate.net For instance, MD simulations have been used to characterize the relative strengths of salt bridges within enzymes like MycCI when bound to this compound. nih.gov
Here is a conceptual representation of data that might be obtained from docking and MD simulations:
| Interaction Type | Method Used | Key Finding/Parameter |
| This compound - MycCI | Docking, MD | Binding pose and orientation in the active site. nih.govresearchgate.net |
| This compound - MycCI | MD | Stability of the complex over time. nih.gov |
| This compound - MycCI | MD | Distances between catalytic residues and substrate. nih.gov |
| Mycinamicin IV - MycG | Docking, MD | Substrate penetration into the active site. nih.gov |
| Mycinamicin IV - MycG | MD | Conformational changes upon binding. researchgate.net |
Bioanalytical Methodologies for this compound Detection and Quantification in Complex Matrices
Bioanalytical methodologies are essential for the detection, identification, and quantification of this compound in various complex matrices, such as fermentation broths or biological samples if applicable to research studies. These methods ensure the accuracy and reliability of measurements in complex biological or production environments. japsonline.comrrml.ro
Commonly employed bioanalytical techniques include chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). japsonline.comresearchgate.net Mass spectrometry is particularly useful due to its high selectivity and sensitivity, allowing for the identification and quantification of analytes even at low concentrations and within complex mixtures. japsonline.com LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. japsonline.comresearchgate.net
The development and validation of bioanalytical methods for compounds like this compound involve several key steps, including sample preparation, chromatographic separation, detection, and quantification. japsonline.comeuropa.eu Validation parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability are evaluated to ensure the method is suitable for its intended purpose. rrml.roresearchgate.neteuropa.eu Selectivity is crucial to differentiate the analyte from other components in the matrix, including metabolites or degradation products. japsonline.com
While the search results mention the purification and characterization of mycinamicins, including this compound, from Micromonospora griseorubida fermentation broths using techniques like HPLC, detailed protocols or specific quantification data for this compound in complex matrices were not provided within the scope of the search results. oup.comnih.govjst.go.jp However, the general principles of bioanalytical method development and validation using techniques like HPLC and LC-MS are directly applicable to this compound.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Biosynthetic Pathway Analysis: AI/ML algorithms could be used to analyze genomic data from Micromonospora griseorubida to identify potential genes involved in the mycinamicin biosynthetic cluster and predict the functions of the encoded enzymes. researchgate.netresearchgate.net
Prediction of Analog Properties: ML models could be trained on data from known mycinamicins and their analogs to predict properties such as biological activity or pharmacokinetic behavior for newly designed or hypothetical compounds. jubilantbiosys.com
Optimization of Fermentation Conditions: AI could be used to optimize fermentation parameters for enhanced production of this compound by Micromonospora griseorubida. oup.com
Virtual Screening: Although more commonly associated with therapeutic drug discovery, ML models could potentially be used in virtual screening to identify compounds that interact with enzymes involved in this compound biosynthesis or potential off-targets. jubilantbiosys.com
Analysis of High-Throughput Screening Data: If high-throughput screening were performed on this compound or its analogs against a panel of targets, AI/ML could assist in analyzing the resulting complex datasets to identify significant hits and patterns.
Future Directions and Emerging Research Opportunities for Mycinamicin Viii
Exploration of Uncharted Biosynthetic Potential for Mycinamicin VIII Scaffolds
The biosynthesis of mycinamicins in Micromonospora griseorubida involves a polyketide synthase (PKS) pathway that assembles the macrolactone ring, followed by tailoring modifications, including glycosylation and oxidation, mediated by various enzymes. researchgate.netnih.gov The mycinamicin biosynthetic gene cluster in M. griseorubida has been sequenced, revealing 22 open reading frames (ORFs) responsible for biosynthesis and self-resistance. researchgate.netoup.comnih.gov
This compound is formed by the attachment of desosamine (B1220255) to the protomycinolide IV aglycone, a step proposed to be catalyzed by the enzyme MycB. researchgate.net Subsequently, this compound serves as the substrate for further modifications. For example, the cytochrome P450 enzyme MycCI catalyzes the C21 methyl group hydroxylation of this compound, a crucial step in the post-PKS tailoring pathway. asm.orgnih.govsdu.edu.cn The activity of MycCI is dependent on the native ferredoxin MycCII. nih.govsdu.edu.cn
Future research could delve deeper into the regulatory mechanisms governing the expression of the genes within the mycinamicin biosynthetic cluster. Understanding these mechanisms could enable strategies for enhancing the production of this compound and other related intermediates through genetic engineering of M. griseorubida. Furthermore, exploring the substrate promiscuity of enzymes like MycCI towards modified this compound structures or related macrolactone scaffolds could reveal new avenues for generating novel mycinamicin analogs with potentially altered biological activities. nih.govnih.gov
Innovations in Synthetic Methodologies for this compound and its Complex Analogs
The limited quantity of this compound isolated from fermentation broth has necessitated the development of synthetic and semi-synthetic approaches. nih.govsdu.edu.cn A chemical glycosylation strategy has been developed to synthesize this compound by coupling desosamine to the protomycinolide IV aglycone precursor. nih.govsdu.edu.cn This semi-synthetic route involves obtaining desosamine derivatives and coupling them with the readily available aglycone. nih.govsdu.edu.cn
While semi-synthesis provides access to this compound, the development of innovative total synthetic methodologies remains a significant area of research. Total synthesis allows for the precise construction of the this compound scaffold and the introduction of diverse functional groups, enabling the creation of complex analogs not accessible through fermentation or semi-synthesis. acs.orgd-nb.info Future efforts could focus on developing more efficient and stereoselective synthetic routes to the this compound macrolactone and its glycosylation. This could involve exploring novel coupling strategies, protecting group schemes, and late-stage functionalization reactions. d-nb.info
The synthesis of complex mycinamicin analogs presents opportunities for developing structure-activity relationships (SAR) that can guide the design of new molecules with improved properties, such as enhanced potency or altered ribosomal binding characteristics. nih.gov
Deeper Elucidation of this compound's Molecular Modus Operandi and Off-Target Effects
Macrolide antibiotics, including mycinamicins, typically exert their antibacterial effects by inhibiting protein synthesis through binding to the bacterial ribosome, specifically within the nascent peptide exit tunnel. nih.govnii.ac.jpoup.com This interaction interferes with the progression of the nascent polypeptide chain. nih.gov The specific mechanism of action of individual macrolides is influenced by the position of sugars and functional groups on the macrolactone ring, which affect their interaction with ribosomal RNA (rRNA). nih.gov
Research has begun to explore the interaction of mycinamicins with the ribosome. High-resolution structures of ribosomal subunits in complex with certain mycinamicins have been determined to understand the structural basis for their activity and ability to overcome resistance mechanisms targeting 14-membered macrolides. nih.govoup.com
Future research should focus on a detailed characterization of this compound's binding to the ribosome. This could involve further structural studies, such as cryo-electron microscopy or X-ray crystallography, of this compound in complex with bacterial ribosomes from various species. Such studies could provide insights into the specific nucleotides and ribosomal proteins involved in binding and how the unique structural features of this compound contribute to its activity.
Furthermore, investigating potential off-target effects of this compound is crucial for assessing its therapeutic potential and safety profile. While macrolides generally exhibit selectivity for prokaryotic ribosomes over eukaryotic ones, understanding any interactions with host cellular components is important. nih.gov Research methodologies such as proteomic profiling and cellular assays could be employed to identify any unintended cellular targets or pathways affected by this compound exposure. nih.govd-nb.infocd-genomics.com
This compound as a Cornerstone for Developing Novel Chemical Biology Tools and Probes
This compound, with its distinct macrolactone core and appended desosamine sugar, presents opportunities for development as a chemical biology tool or probe. Chemical biology tools are small molecules that can be used to perturb biological systems and study cellular processes. nih.govsigmaaldrich.commdpi.com Probes can be designed to visualize, track, or isolate specific biomolecules or pathways. nih.govsigmaaldrich.commdpi.com
The ability to synthesize or semi-synthesize this compound and its analogs provides a foundation for incorporating chemical handles, such as bioorthogonal functional groups or fluorescent tags, into the molecule. nih.govnih.gov These modified mycinamicins could then be used to investigate aspects of bacterial protein synthesis, macrolide transport, or resistance mechanisms in live cells. For instance, a fluorescently labeled this compound could be used to visualize its accumulation within bacterial cells or its localization on the ribosome.
This compound could also serve as a starting point for developing affinity probes to identify and isolate proteins that interact with it, either on the ribosome or potentially other cellular targets. nih.govsigmaaldrich.com Such studies could reveal new insights into the cellular response to this compound and potential mechanisms of action or resistance. The unique structural features of this compound could inspire the design of novel chemical probes to study macrolide-ribosome interactions or bacterial translation in general.
Q & A
Q. What is the biosynthetic pathway of Mycinamicin VIII, and which enzymatic steps are critical for its structural modification?
this compound is synthesized via a pathway involving glycosylation, oxidation, and methylation steps. Two O-methyltransferases, MycE and MycF, catalyze sequential methylations at the C2′-OH and C3′′-OH positions of 6-deoxyallose intermediates, respectively. MycE converts Mycinamicin VI to Mycinamicin III, while MycF further methylates Mycinamicin III to form Mycinamicin IV . Key analytical methods like HPLC and gene knockout studies are used to validate these steps.
Q. Which analytical techniques are standard for characterizing this compound and its biosynthetic intermediates?
High-Performance Liquid Chromatography (HPLC) is routinely used to monitor substrate consumption and product formation during enzymatic assays. Structural elucidation of intermediates often employs mass spectrometry (MS) and nuclear magnetic resonance (NMR). For enzyme activity validation, recombinant protein purification (e.g., Ni-NTA chromatography) and in vitro methylation assays under optimized pH (9.0) and Mg²⁺ conditions are critical .
Q. How can researchers confirm the identity of novel Mycinamicin derivatives during biosynthesis studies?
New derivatives require rigorous characterization: (1) Compare HPLC retention times and MS profiles with known standards; (2) Use NMR to resolve methyl group positions; (3) Cross-reference with genetic data (e.g., mycE/mycF knockout strains) to correlate structural changes with enzyme function .
Advanced Research Questions
How are kinetic parameters (e.g., Km and kcat) determined for MycE and MycF, and what do these reveal about enzyme efficiency?** Steady-state kinetic assays are performed under optimal conditions (pH 9.0, 10 mM MgCl₂) using purified enzymes. Substrate consumption is quantified via HPLC, and data are fitted to the Michaelis-Menten equation. For MycE, Km* = 26.4 ± 7.0 μM and kcat* = 5.0 ± 0.5 min⁻¹, indicating moderate substrate affinity. MycF shows higher catalytic efficiency (kcat* ~10 min⁻¹), suggesting divergent evolutionary pressures on these enzymes .
Q. What experimental strategies resolve contradictions in enzyme activity data, such as initial inactivity under suboptimal conditions?
Discrepancies often arise from unoptimized reaction parameters. For example, MycE requires Mg²⁺ for activation, which was not included in initial assays. Systematic optimization of cofactors (e.g., Mg²⁺ concentration), pH, and temperature (e.g., 50°C for MycE) is essential. Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic methylation .
Q. How does substrate specificity of MycE and MycF limit or enable structural diversification of Mycinamicin derivatives?
MycE and MycF exhibit strict regioselectivity: MycE only methylates C2′-OH, while MycF acts on C3′′-OH. This specificity prevents undesired methylation at other hydroxyl sites. To engineer derivatives, researchers can use directed evolution or structural analogs of 6-deoxyallose to probe active-site flexibility .
Q. What computational approaches elucidate the evolutionary divergence of MycE/MycF from other O-methyltransferases?
Phylogenetic analysis using tools like BLAST and MEGA reveals MycE clusters with SAM-dependent methyltransferases, while MycF forms a distinct clade. Sequence alignment identifies conserved SAM-binding motifs (e.g., GxGxG in MycE), highlighting functional conservation despite low overall homology (11.3%) .
Q. How can researchers design experiments to investigate Mg²⁺ dependency in MycE/MycF catalysis?
(1) Conduct activity assays with varying Mg²⁺ concentrations (0–20 mM); (2) Use EDTA to chelate Mg²⁺ and measure residual activity; (3) Perform mutagenesis on predicted Mg²⁺-binding residues (e.g., acidic amino acids) to assess impact on kcat* and Km*. Compare results with homologs like TylE/TylF to infer mechanistic differences .
Methodological Guidance
- For enzyme assays : Always include SAM (methyl donor) and validate purity of recombinant enzymes via SDS-PAGE. Pre-incubate reactions at optimal pH and temperature to ensure activity .
- For structural analysis : Combine HPLC with high-resolution MS to detect minor derivatives. Use isotopic labeling (e.g., ¹³C-SAM) to track methyl group incorporation .
- For phylogenetic studies : Use databases like GenBank to retrieve homologous sequences and apply maximum-likelihood algorithms for tree construction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
